![molecular formula C11H12N2O B1439211 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one CAS No. 1171377-49-3](/img/structure/B1439211.png)
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Overview
Description
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a heterocyclic compound with a unique structure that includes a fused pyrroloquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable quinoline derivative, the introduction of an amino group and subsequent cyclization can yield the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce different amino derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit notable antimicrobial properties. For instance, studies have shown that certain modifications to the pyrroloquinoline scaffold enhance its activity against a range of bacterial strains. The structure-activity relationship (SAR) studies indicated that specific substitutions at the C8 position significantly improve antimicrobial potency .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) in activated immune cells. This suggests a potential role in treating inflammatory diseases . The mechanism appears to involve modulation of Toll-like receptor (TLR) pathways, which are crucial in immune response regulation.
Immunology Applications
Immunomodulatory Effects
The immunomodulatory capabilities of this compound have been explored in models of autoimmune diseases. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with this compound resulted in reduced clinical scores and lower levels of inflammatory markers compared to controls. This highlights its potential as a therapeutic agent in managing autoimmune conditions .
Cancer Research
In cancer research, the compound has been studied for its ability to induce apoptosis in cancer cell lines. Specific analogs have shown promise in inhibiting tumor growth by targeting cellular pathways involved in cell survival and proliferation. The modulation of these pathways may provide a novel approach to cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific amino substitution and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for various applications.
Biological Activity
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms underlying its activity against various biological targets.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from pyrroloquinoline derivatives. For instance, a study reported the synthesis of hybrid derivatives through condensation reactions that yielded high conversion rates (over 90%) when specific conditions were applied (e.g., using methanol and HCl as a catalyst) . The structural characterization was performed using techniques like NMR spectroscopy and HPLC-MS analysis.
Anticoagulant Activity
Recent investigations have highlighted the anticoagulant properties of this compound and its derivatives. A study evaluated several derivatives for their ability to inhibit coagulation factors Xa and XIa. The most potent derivative exhibited an IC50 value of 3.68 μM against factor Xa and 2 μM against factor XIa . These findings suggest that this class of compounds could serve as potential therapeutic agents in managing thrombotic disorders.
Antiproliferative Activity
The antiproliferative effects of pyrroloquinoline derivatives have also been documented. In vitro studies demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines, including human leukemia cells. The most active compounds showed GI50 values in the nanomolar range and induced apoptosis through mechanisms such as mitochondrial depolarization and activation of caspase pathways . This highlights the potential application of this compound in cancer therapy.
Interaction with Tubulin
Research indicates that some pyrroloquinoline derivatives interfere with tubulin assembly, which is critical for cell division. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . The ability to block colchicine binding to tubulin suggests a mechanism that could be exploited for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Studies on various substituted derivatives have shown that specific functional groups can enhance potency against target enzymes or cancer cells . This emphasizes the importance of SAR studies in optimizing therapeutic efficacy.
Case Studies
Properties
IUPAC Name |
6-amino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOYAGVYKLFMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)N)CC(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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